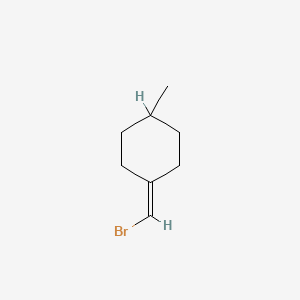

1-(Bromomethylene)-4-methylcyclohexane

Description

1-(Bromomethylene)-4-methylcyclohexane (CAS 77842-32-1) is a brominated cyclohexane derivative with the molecular formula C₈H₁₃Br and a molecular weight of 189.09 g/mol . Structurally, it features a bromomethylene group (CBr=CH₂) attached to a 4-methylcyclohexane ring. This compound is categorized as a biochemical reagent and is available in high-purity grades for research applications, though its specific biological or industrial roles remain understudied in the provided literature .

Properties

IUPAC Name |

1-(bromomethylidene)-4-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDZMZZCCYYOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CBr)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438887 | |

| Record name | 1-(Bromomethylene)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77842-32-1 | |

| Record name | 1-(Bromomethylene)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethylene)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanone followed by a Wittig reaction to introduce the bromomethylene group. The reaction conditions typically involve the use of phosphorus ylides and a suitable base under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethylene)-4-methylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethylene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The double bond in the bromomethylene group can undergo addition reactions with electrophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Addition Reactions: Electrophiles such as hydrogen halides, halogens, and other reactive species are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted cyclohexanes.

Addition Reactions: Products include halogenated cyclohexanes and other addition products.

Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced derivatives.

Scientific Research Applications

1-(Bromomethylene)-4-methylcyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethylene)-4-methylcyclohexane involves its interaction with molecular targets through its bromomethylene group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Bromomethylene)-4-methylcyclohexane with halogenated cyclohexane derivatives, focusing on structural, physicochemical, and functional differences.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Brominated and Chlorinated Cyclohexanes

Key Observations:

Halogen Effects : Bromine imparts higher molecular weight and polarizability compared to chlorine. For example, the dichloro analog (C₈H₁₂Cl₂) has a lower molecular weight (179.08 vs. 189.09) due to chlorine’s smaller atomic mass .

Substituent Reactivity : The bromomethylene group (CBr=CH₂) in the target compound introduces a double bond, enhancing electrophilic reactivity compared to the saturated bromomethyl (CH₂Br) group in 1-(Bromomethyl)-4-methylcyclohexane .

Functional and Application Comparisons

Key Observations:

Bioactivity Potential: While this compound lacks direct bioactivity studies, structurally related brominated furanones (e.g., furanone-C30) demonstrate anti-quorum sensing and anti-biofilm properties in E. coli and Pseudomonas aeruginosa . This suggests bromine’s role in disrupting microbial signaling could extend to brominated cyclohexanes, though experimental validation is needed.

Synthetic Utility : Bromomethylcyclohexane (CAS 2550-36-9) is widely used as a halogenation reagent, while the dichloro analog (CAS 119124-13-9) may serve similar roles in chlorination reactions .

Safety Profiles: Brominated compounds generally require stringent handling due to risks of skin/eye irritation, as noted for Bromomethylcyclohexane . The dichloro analog’s toxicity data are unspecified but likely distinct due to halogen-specific effects .

Biological Activity

1-(Bromomethylene)-4-methylcyclohexane is a brominated derivative of cyclohexane, characterized by its unique molecular structure, which includes a bromomethyl group at the first carbon and a methyl group at the fourth carbon. Its molecular formula is with a molecular weight of 191.11 g/mol. This compound is primarily encountered as a colorless liquid and is noted for its lachrymatory properties, indicating potential irritant effects upon contact with mucous membranes.

The synthesis of this compound can be achieved through various methods, including halogenation of cycloalkenes or direct bromination processes. The compound's structure allows it to participate in E2 elimination reactions effectively, particularly when the bromine atom is in an axial orientation. This reactivity profile is crucial for understanding its potential biological interactions and applications in synthetic chemistry.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. Brominated compounds are known to act as alkylating agents, which have implications in medicinal chemistry and toxicology. The potential biological effects include:

- Antimicrobial Activity : Similar brominated compounds have shown effectiveness against various microbial strains.

- Cytotoxicity : Some studies suggest that brominated derivatives may possess cytotoxic properties that could be relevant in cancer research.

- Reactivity with Nucleophiles : Interaction studies indicate that this compound can react with different nucleophiles, which may lead to the formation of biologically active derivatives.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Bromo-4-methylcyclohexene | Alkene derivative | More reactive due to double bond; participates in addition reactions. |

| 1-Bromomethylene-4-methylcyclohexane | Vinyl halide | Exhibits different reactivity patterns compared to saturated derivatives. |

| 1-Bromo-2-methylcyclohexane | Isomeric structure | Different spatial arrangement affects reactivity and selectivity in reactions. |

The unique aspect of this compound lies in its specific conformation and reactivity profile, particularly its suitability for E2 elimination reactions due to its axial bromine orientation requirements. This makes it distinct from other similar compounds which may not exhibit the same reactivity or conformational preferences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.